molecular formula C17H16N2O B175825 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline CAS No. 132056-76-9

1-(Benzoylamino)methyl-3,4-dihydro isoquinoline

Katalognummer B175825
CAS-Nummer: 132056-76-9
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: DDRCVGMISHCXCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzoylamino)methyl-3,4-dihydro isoquinoline, also known as benzamide analog 6 (BA-6), is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as histone deacetylases and topoisomerases, which are involved in DNA replication and transcription. Additionally, it has been found to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.

Biochemische Und Physiologische Effekte

Studies have shown that 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline exhibits various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the formation of beta-amyloid plaques in the brain, and reduce inflammation. Additionally, it has been shown to have antioxidant properties and to modulate the activity of various neurotransmitters, including dopamine and serotonin.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline is its potential therapeutic applications in various diseases. Additionally, it has been found to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research on the pharmacokinetics and pharmacodynamics of 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline is needed to determine its safety and efficacy in vivo.

Synthesemethoden

The synthesis of 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline involves a multi-step process that includes the reaction of 2-phenylacetaldehyde with ammonium acetate, followed by the reaction with benzoyl chloride and sodium borohydride. The final product is obtained through the reaction of the intermediate with potassium carbonate and acetic anhydride.

Wissenschaftliche Forschungsanwendungen

1-(Benzoylamino)methyl-3,4-dihydro isoquinoline has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to have neuroprotective effects by preventing the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.

Eigenschaften

CAS-Nummer

132056-76-9

Produktname

1-(Benzoylamino)methyl-3,4-dihydro isoquinoline

Molekularformel

C17H16N2O

Molekulargewicht

264.32 g/mol

IUPAC-Name

N-(3,4-dihydroisoquinolin-1-ylmethyl)benzamide

InChI

InChI=1S/C17H16N2O/c20-17(14-7-2-1-3-8-14)19-12-16-15-9-5-4-6-13(15)10-11-18-16/h1-9H,10-12H2,(H,19,20)

InChI-Schlüssel

DDRCVGMISHCXCP-UHFFFAOYSA-N

SMILES

C1CN=C(C2=CC=CC=C21)CNC(=O)C3=CC=CC=C3

Kanonische SMILES

C1CN=C(C2=CC=CC=C21)CNC(=O)C3=CC=CC=C3

Synonyme

1-(Benzoylamino)Methyl-3,4-Dihydro-Iso-Quinoline

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.